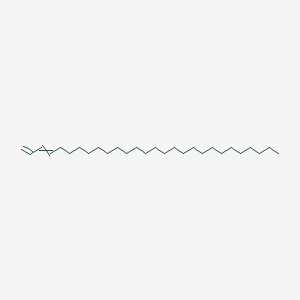

Octacosa-1,3-diene

Description

Structural Framework and Isomeric Considerations of Long-Chain Conjugated Dienes

Long-chain conjugated dienes are hydrocarbons characterized by a sequence of alternating single and double carbon-carbon bonds within a lengthy aliphatic chain. This conjugation, the overlap of p-orbitals across the intervening single bond, results in a delocalized system of pi-electrons. tsu.ru This feature distinguishes them from their non-conjugated (isolated) counterparts, bestowing greater stability. slideshare.net

The structural framework of molecules like Octacosa-1,3-diene allows for significant isomeric diversity. Geometric isomerism (cis/trans or E/Z) can occur at each double bond in the conjugated system. Furthermore, rotation around the central single bond (the C2-C3 bond in a 1,3-diene system) leads to conformational isomers, known as s-cis and s-trans. aklectures.com The s-trans conformation, where the double bonds are on opposite sides of the single bond, is generally more stable due to reduced steric hindrance compared to the s-cis conformation. aklectures.com For a long-chain diene, the numerous rotational possibilities along the alkyl chain add another layer of conformational complexity.

The general class of alkadienes, which are acyclic hydrocarbons with exactly two carbon-to-carbon double bonds, provides the fundamental structural classification for these molecules. hmdb.ca

Significance of the 1,3-Diene Moiety in Organic Synthesis and Materials Science

The 1,3-diene functional group is a cornerstone of modern organic synthesis and materials science. mdpi.com Its utility stems from its versatile reactivity, which has been extensively studied. mdpi.com

In Organic Synthesis:

Cycloaddition Reactions: The 1,3-diene is a classic participant in pericyclic reactions, most notably the Diels-Alder reaction, which forms six-membered rings with high stereocontrol. slideshare.net This reaction is a powerful tool for constructing complex cyclic molecules.

Cross-Coupling Reactions: Transition-metal-catalyzed cross-coupling reactions, such as those developed by Heck, Negishi, and Suzuki, are fundamental methods for forming carbon-carbon bonds and are widely used to construct 1,3-diene systems. mdpi.comsioc-journal.cn

Building Blocks: Dienes serve as versatile building blocks for a wide array of transformations, including hydrofunctionalizations, difunctionalizations, and conjugate additions, enabling the synthesis of complex natural products and other valuable target molecules. mdpi.comnih.govnih.gov 1-Lithio-1,3-dienes, for example, are useful building blocks for various cyclic and linear compounds. oup.com

In Materials Science:

Polymerization: The 1,3-diene moiety is crucial for the polymer industry. Monomers like 1,3-butadiene (B125203) and isoprene (B109036) are polymerized on a massive scale to produce synthetic rubbers and elastomers. mdpi.comrsc.orglibretexts.org These polymers are essential for products like tires. researchgate.net

Copolymers: Dienes are incorporated into important copolymers such as acrylonitrile-butadiene-styrene (ABS) and styrene-butadiene-styrene (SBS), which are widely used thermoplastic elastomers. rsc.orgrsc.org

Material Properties: The inclusion of a conjugated diene system can enhance the properties of resulting polymer materials, including thermal stability and mechanical strength. The double bonds remaining in the polymer backbone allow for cross-linking (vulcanization), which imparts elasticity. libretexts.org

Current Status and Research Gaps Pertaining to this compound

Specific research focused exclusively on this compound is limited. Much of the available information is extrapolated from studies on shorter-chain 1,3-dienes or general long-chain hydrocarbons. A related compound, Octacosa-1,27-diene, has been isolated from a marine cyanobacterium and studied for its biological activity. researchgate.net However, this is a non-conjugated diene and differs significantly in its chemical reactivity from the 1,3-isomer.

Current Status: The synthesis of long-chain dienes is an established field, with methods like catalytic hydrogenation of diynes and acyclic diene metathesis (ADMET) polymerization being well-documented for creating long aliphatic chains with double bonds. tandfonline.comacs.orgmdpi.com Transition-metal catalysis, particularly with metals like palladium, ruthenium, and manganese, provides powerful and selective methods for constructing the 1,3-diene unit itself. mdpi.comacs.orgsioc-journal.cn These established synthetic methodologies could theoretically be applied to the targeted synthesis of this compound.

Research Gaps: The primary research gap is the lack of specific investigation into this compound. Key areas that remain unexplored include:

Targeted Synthesis and Characterization: While general methods exist, a dedicated, high-yield synthesis of this compound has not been prominently reported. Detailed characterization of its specific physical and chemical properties is also absent from the literature.

Polymerization and Material Properties: The potential of this compound as a monomer or co-monomer in polymerization has not been investigated. Research is needed to understand how its long aliphatic chain would influence the properties (e.g., thermal stability, elasticity, crystallinity) of resulting polymers, potentially bridging a gap between traditional polyolefins and polycondensates. researchgate.netacs.org

Unique Reactivity: The interplay between the long, flexible C24 alkyl chain and the reactive 1,3-diene moiety could lead to unique reactivity or self-assembly behavior that has not been studied.

Biocatalytic Synthesis: While enzymatic methods are known for producing some dienes, their application to very long-chain substrates like this compound remains an underexplored area.

Data Tables

Table 1: Chemical and Physical Properties of this compound Note: Most properties are estimated or based on data for related compounds due to the lack of specific experimental data for this compound. Data for the shorter, related compound Octa-1,3-diene is provided for comparison.

| Property | This compound | Octa-1,3-diene (for comparison) |

| IUPAC Name | This compound | octa-1,3-diene |

| CAS Number | 90216-86-7 | 1002-33-1 nih.gov |

| Molecular Formula | C₂₈H₅₄ | C₈H₁₄ nih.gov |

| Molecular Weight | 390.7 g/mol | 110.20 g/mol nih.gov |

| Canonical SMILES | CCCCCCCCCCCCCCCCCCCCCCCCC=CC=C | CCCCC=CC=C nih.gov |

| InChI Key | OGBLSRZNQXYNEF-UHFFFAOYSA-N | QTYUSOHYEPOHLV-UHFFFAOYSA-N nih.gov |

| Boiling Point | Not Available | 127-128 °C (est.) thegoodscentscompany.com |

| Water Solubility | Not Available | 14.2 mg/L @ 25°C (est.) thegoodscentscompany.com |

| LogP (o/w) | 14.4 (est.) | 3.965 (est.) thegoodscentscompany.com |

Structure

2D Structure

Properties

CAS No. |

90216-86-7 |

|---|---|

Molecular Formula |

C28H54 |

Molecular Weight |

390.7 g/mol |

IUPAC Name |

octacosa-1,3-diene |

InChI |

InChI=1S/C28H54/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3,5,7H,1,4,6,8-28H2,2H3 |

InChI Key |

OGBLSRZNQXYNEF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCC=CC=C |

Origin of Product |

United States |

Synthetic Methodologies for Octacosa 1,3 Diene

Strategic Approaches for the Construction of 1,3-Diene Systems

The synthesis of 1,3-dienes is a cornerstone of organic chemistry, with applications ranging from natural product synthesis to materials science. mdpi.commdpi.com The stereoselective synthesis of these motifs is crucial as the geometry of the double bonds dictates the molecule's reactivity and physical properties. nih.gov Methodologies typically involve carbon-carbon bond-forming reactions, such as transition-metal-catalyzed cross-couplings, or olefination reactions, alongside rearrangement and cycloaddition strategies. nih.govsnnu.edu.cn

Olefination reactions provide a direct route to 1,3-dienes by forming one of the double bonds through the coupling of a carbonyl compound with a suitable phosphorus ylide or a related reagent. snnu.edu.cnorganic-chemistry.org The Wittig reaction and its variants, like the Horner-Wadsworth-Emmons reaction, are classic examples. For the synthesis of a terminal diene like Octacosa-1,3-diene, a key strategy would involve the reaction of an allylic phosphonium (B103445) ylide with a long-chain aldehyde.

For instance, lithiated allylic phosphonates can react efficiently with various aldehydes to produce terminal 1,3-dienes, often with high selectivity for the E-isomer. organic-chemistry.org Another approach is the aza-Peterson olefination, which can yield 1,3-dienes from N-phenyl imines and allylsilanes. organic-chemistry.org

Table 1: Selected Olefination Methods for 1,3-Diene Synthesis

| Reaction Type | Reagents | Key Features |

|---|---|---|

| Wittig-type | Allylic phosphonium ylides + Aldehydes | Direct C=C bond formation; stereoselectivity can be an issue. snnu.edu.cn |

| Horner-Wadsworth-Emmons | Lithiated allylic phosphonates + Aldehydes | Often provides high E-selectivity for terminal dienes. organic-chemistry.org |

Transition metal catalysis has revolutionized the synthesis of conjugated dienes by offering highly efficient and stereoselective methods for C-C bond formation. mdpi.comnih.gov Palladium, nickel, and ruthenium catalysts are prominently used in these transformations. mdpi.comnih.gov These methods often involve the cross-coupling of pre-functionalized vinyl partners, allowing for precise control over the final diene structure. nih.gov

Palladium-catalyzed difunctionalization introduces two new functional groups across a 1,3-diene scaffold in a single step, providing rapid access to complex molecules. thieme-connect.comthieme-connect.com The reaction can proceed via a Pd(0) or Pd(II) cycle. In a typical Pd(0)-catalyzed pathway, the catalyst undergoes oxidative addition, followed by insertion of the 1,3-diene to form a π-allyl palladium intermediate, which is then attacked by a nucleophile to yield a 1,2- or 1,4-addition product. thieme-connect.comthieme-connect.comd-nb.info While this method is powerful for adding complexity to an existing diene, it is less direct for the de novo synthesis of a simple, unsubstituted long-chain diene like this compound. However, related photoinduced palladium-catalyzed three-component couplings of 1,3-dienes, alkyl iodides, and amines demonstrate the platform's versatility in generating structurally diverse allylic compounds. nih.gov

Cross-coupling reactions are among the most powerful tools for constructing 1,3-dienes with high stereochemical control. nih.govnih.gov These reactions typically couple a vinyl-organometallic reagent with a vinyl halide or triflate. nih.gov

The Suzuki-Miyaura coupling uses an organoboron reagent (like a boronic acid or ester) and is known for its mild reaction conditions and tolerance of various functional groups. tcichemicals.comwikipedia.org It is widely used to synthesize biaryls, polyolefins, and styrenes. wikipedia.org A potential synthesis of this compound could involve the palladium-catalyzed coupling of a C26-alkenylboronic acid with a vinyl halide. Recent advances have enabled the stereospecific synthesis of multisubstituted 1,3-dienes through controllable 1,4-palladium migration. nih.gov Nickel catalysts have also emerged as a cost-effective alternative to palladium for certain Suzuki-Miyaura couplings. wikipedia.orgajol.info

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgacs.org This reaction is notable for its ability to form C-C bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.org The synthesis of a long-chain diene could be achieved by coupling a vinyl halide with a long-chain alkenylzinc reagent. mdpi.comwikipedia.org

The Stille reaction couples an organotin compound with an organic halide or triflate using a palladium catalyst. mdpi.comnumberanalytics.comlibretexts.org A key advantage is that the stereochemistry of the reactants is often retained in the final diene product. mdpi.com The synthesis of polysubstituted butadienes has been achieved with moderate to good yields using this method. arkat-usa.org However, the toxicity of organotin reagents and the difficulty in removing tin-containing byproducts are significant drawbacks. nih.gov

Table 2: Comparison of Key Cross-Coupling Reactions for Diene Synthesis

| Reaction | Organometallic Reagent | Catalyst | Key Advantages & Disadvantages |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR)₂ | Pd or Ni | Mild conditions, low toxicity of byproducts, broad functional group tolerance. tcichemicals.comwikipedia.org |

| Negishi | R-ZnX | Pd or Ni | High reactivity and functional group tolerance; organozincs can be moisture-sensitive. wikipedia.orgacs.org |

| Stille | R-SnR'₃ | Pd | Excellent stereochemical retention; tolerant of many functional groups; toxicity of tin reagents is a major concern. nih.govnumberanalytics.com |

The rearrangement of allenes into conjugated 1,3-dienes is an atom-efficient, redox-neutral transformation. mdpi.com These reactions can be promoted by acids or transition metals. mdpi.comencyclopedia.pub While many examples involve allenes activated by adjacent heteroatoms or electron-withdrawing groups, methods for unactivated allenes are also known. mdpi.comencyclopedia.pub For instance, a palladium-catalyzed, base-free Suzuki-Miyaura coupling of propargyl alcohols with boronic acids can generate an allene (B1206475) in situ, which then isomerizes to the corresponding 1,3-diene. nih.gov This isomerization is facilitated by a palladium-hydrido complex formed as a byproduct of the initial coupling. nih.gov This approach offers a pathway to 1,3-dienes from readily available starting materials. researchgate.net

Cyclopropenes can serve as precursors to functionalized 1,3-dienes through transition metal-catalyzed ring-opening reactions. rsc.orgresearchgate.net In one approach, rhodium catalysts mediate the reaction of cyclopropenes with enaminones, cleaving a C=C bond in the enaminone and inserting a C(sp²) source from the cyclopropene (B1174273) to form dicarbonyl-functionalized 1,3-dienes under mild conditions. rsc.orgresearchgate.net Another strategy involves the ring-opening of cyclopropanes derived from 1,5-diketones. The reduction of 1-aryl-2,3-diaroyl cyclopropanes yields cyclopropyl (B3062369) alcohols, which upon treatment with acid, undergo ring-opening and fragmentation to afford E,E-1,4-diaryl-1,3-butadienes. nih.gov While these methods typically yield highly functionalized dienes, they highlight the versatility of using strained rings as synthetic precursors. beilstein-journals.orgacs.org

Palladium-Catalyzed Difunctionalization of 1,3-Dienes

Rearrangement-Based Syntheses of 1,3-Dienes from Allenes

Stereochemical Control in this compound Synthesis

The precise three-dimensional arrangement (stereochemistry) of the double bonds and any chiral centers in this compound is critical, as it dictates the molecule's physical and biological properties. Modern synthetic organic chemistry offers several powerful strategies to control these features during the construction of complex molecules like long-chain dienes.

Enantioselective and Diastereoselective Synthetic Pathways

Achieving high levels of stereochemical purity in the synthesis of this compound requires sophisticated, stereoselective reactions. These methods create specific isomers (enantiomers or diastereomers) in preference to others. While the direct synthesis of this compound is not extensively documented, established methods for the stereoselective construction of other long-chain and substituted 1,3-dienes provide a clear blueprint for its potential synthesis. mdpi.com

Transition metal-catalyzed cross-coupling reactions are a cornerstone for the stereoselective synthesis of 1,3-dienes. mdpi.com These reactions typically involve coupling two pre-functionalized alkene partners, where the stereochemistry of the starting materials is transferred to the final product. For a long-chain target like this compound, this would likely involve an iterative approach, building up the carbon chain piece by piece.

Key methodologies applicable to the stereocontrolled synthesis of long-chain dienes include:

Ruthenium-Catalyzed Alkyne-Alkene Coupling: Ruthenium complexes with specific phosphine (B1218219) ligands can catalyze the oxidative cyclization between an alkyne and an alkene. smolecule.com This process can yield multisubstituted 1,3-dienes with defined stereochemistry, such as a (2E,4Z)-configuration. By selecting chiral ligands, it is possible to achieve high enantiomeric excess (often exceeding 98%), a principle that can be applied to long-chain substrates through iterative cross-coupling steps. smolecule.com

Gallium-Mediated Crotylation: This method is particularly useful for establishing stereocenters adjacent to the diene system. The diastereoselective crotylation of a long-chain aldehyde, mediated by gallium trichloride (B1173362) (GaCl₃) in ionic liquids, can set a specific stereochemistry. smolecule.com Subsequent chemical modifications would then generate the conjugated diene.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for forming 1,3-dienes. For instance, a three-component reaction involving allenes, aryl iodides, and diazo compounds can furnish 1,3-dienes as a single stereoisomer. mdpi.com While this specific reaction introduces aryl groups, the underlying principles of palladium catalysis are adaptable to the synthesis of alkyl-substituted long-chain dienes. More direct methods, such as the palladium-catalyzed sequential dehydrogenation of free aliphatic acids, offer a streamlined route to E,E-1,3-dienes from simpler starting materials. nih.gov

Table 1: Comparison of Asymmetric Methods for 1,3-Diene Synthesis

| Method | Catalyst System | Typical Stereochemical Outcome | Applicability to Long-Chain Synthesis |

|---|---|---|---|

| Ruthenium-Catalyzed Coupling | Ru-phosphine complexes | High enantioselectivity (>98% ee), often (2E,4Z)-stereochemistry | Applicable through iterative cross-coupling reactions. smolecule.com |

| Gallium-Mediated Crotylation | GaCl₃, ionic liquids | High anti-diastereoselectivity | Useful for installing stereocenters in aldehyde precursors to the diene. smolecule.com |

| Palladium-Catalyzed Dienylation | Palladium complexes | High stereoselectivity (often E,E) | Redox-neutral pathways allow for the synthesis of highly functionalized 1,3-dienes. chinesechemsoc.org |

Biosynthetic Hypotheses for Long-Chain Conjugated Dienes

In nature, long-chain unsaturated hydrocarbons are common, particularly as insect pheromones and signaling molecules. frontiersin.orgnih.gov While the specific biosynthetic pathway for this compound has not been elucidated, two primary metabolic routes are hypothesized to be responsible for the formation of long-chain conjugated dienes: fatty acid synthesis (FAS) pathways and polyketide synthesis (PKS) pathways.

The biosynthesis of insect sex pheromones often begins with standard fatty acid synthesis, catalyzed by fatty acid synthase (FAS) to produce saturated fatty acid precursors like palmitic acid (C16) or stearic acid (C18). frontiersin.orgchalmers.se These chains can be elongated further. The crucial step for creating unsaturation is the action of highly specific desaturase enzymes, which introduce double bonds at precise locations along the carbon chain. chalmers.sepnas.org To form a conjugated diene system, a sequence of desaturation events, potentially coupled with chain-shortening or elongation steps, would be required. pnas.org

Alternatively, polyketide synthases (PKSs) are multifunctional enzymes known for building a vast array of complex natural products. wikipedia.org Type I PKSs function like an assembly line, using modules of catalytic domains to extend and modify a growing carbon chain. nih.gov A key discovery has been the identification of specialized dehydratase (DH) domains within certain PKS modules. A novel variant of the DH domain has been shown to catalyze the sequential elimination of two water molecules from a (3R, 5S)-3,5-dihydroxy thioester intermediate. This concerted action directly installs a conjugated E,Z-diene into the polyketide backbone. nih.gov Furthermore, iterative PKSs, such as one identified from Rhodococcus erythropolis, have been found to generate polyenes with chain lengths up to C22, demonstrating the capability of these enzymatic systems to produce long-chain unsaturated frameworks. rsc.org

Table 2: Hypothesized Biosynthetic Pathways for Long-Chain Dienes

| Pathway | Key Enzymes | Mechanism for Diene Formation | Supporting Evidence |

|---|---|---|---|

| Fatty Acid Synthase (FAS) Pathway | Fatty Acid Synthase, Elongases, Desaturases | Sequential desaturation of a long-chain fatty acyl-CoA precursor by specific desaturase enzymes. pnas.org | Well-established pathway for many insect pheromones, which are often long-chain unsaturated hydrocarbons. frontiersin.orgchalmers.se |

| Polyketide Synthase (PKS) Pathway | Modular or Iterative Polyketide Synthase, specialized Dehydratase (DH) domains | Sequential dehydration of a dihydroxy thioester intermediate by a specialized DH domain variant. nih.govumich.edu | Discovery of PKS domains that directly form conjugated dienes and iterative PKSs that synthesize long polyene chains. nih.govrsc.org |

Chemical Reactivity and Transformative Potential of Octacosa 1,3 Diene

Pericyclic Reactions Involving the 1,3-Diene System

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. ebsco.com The 1,3-diene system of octacosa-1,3-diene is well-suited to participate in these transformations, most notably in cycloaddition reactions.

Diels-Alder Cycloaddition Reactions and Their Regioselectivity

The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition that forms a six-membered ring. wikipedia.orgsigmaaldrich.com In this reaction, a conjugated diene, such as this compound, reacts with a dienophile (an alkene or alkyne) to generate a cyclohexene (B86901) derivative. wikipedia.orgsigmaaldrich.com For the reaction to occur, the diene must be able to adopt the s-cis conformation, where the two double bonds are on the same side of the central single bond. wikidoc.orgmasterorganicchemistry.com While open-chain dienes like this compound typically have a slight preference for the s-trans conformation, the energy barrier to rotation into the reactive s-cis conformer is generally small. wikidoc.org

The regioselectivity of the Diels-Alder reaction is a critical aspect, particularly when both the diene and dienophile are unsymmetrically substituted. The substitution pattern on the this compound and the dienophile will dictate the orientation of the reactants in the transition state, leading to the preferential formation of one constitutional isomer over another. Generally, in normal-demand Diels-Alder reactions, an electron-donating group on the diene and an electron-withdrawing group on the dienophile accelerate the reaction. masterorganicchemistry.com The long alkyl chain of this compound acts as a weak electron-donating group.

The stereoselectivity of the Diels-Alder reaction is also a key feature, often proceeding with a high degree of predictability. The "endo rule" describes the preference for the formation of the endo diastereomer, where the substituents on the dienophile are oriented towards the diene in the transition state. youtube.com This preference is attributed to secondary orbital interactions. youtube.com

Table 1: General Regioselectivity in Diels-Alder Reactions of Substituted 1,3-Dienes This table illustrates the general principles of regioselectivity which can be applied to reactions involving this compound.

| Diene Substituent Position | Dienophile Substituent (EWG) | Major Regioisomer |

| C1-substituent (Alkyl) | Terminal | "ortho" (1,2-disubstituted cyclohexene) |

| C2-substituent (Alkyl) | Terminal | "para" (1,4-disubstituted cyclohexene) |

| EWG: Electron-Withdrawing Group |

Functionalization of the Conjugated Diene Moiety

The conjugated double bonds of this compound are sites of high electron density, making them susceptible to attack by electrophiles and other reagents, allowing for a variety of functionalization reactions.

Oxidative Functionalization of 1,3-Dienes

The oxidation of 1,3-dienes can lead to a variety of valuable products. Depending on the oxidizing agent and reaction conditions, different functional groups can be introduced across the diene system. For instance, epoxidation of a 1,3-diene with a peroxy acid typically occurs at the more electron-rich double bond. Dihydroxylation, using reagents like osmium tetroxide or potassium permanganate, can yield diols.

In the context of long-chain dienes, oxidative cleavage of the double bonds, for example through ozonolysis, can be a powerful synthetic tool for breaking down the carbon chain and introducing carbonyl functionalities. Furthermore, transition metal-catalyzed oxidation reactions can provide access to a range of oxidized products. For example, iron complexes have been shown to be effective catalysts for various oxidation reactions, including the Wacker-type oxidation of alkenes to ketones. researchgate.net

Hydrogenation and Isomerization Pathways

The double bonds of this compound can be reduced through hydrogenation. Catalytic hydrogenation, typically employing metals like palladium, platinum, or nickel, can lead to the corresponding octacosene or fully saturated octacosane. osti.govrsc.org The regioselectivity of hydrogenation can be controlled to some extent. For instance, 1,2-addition would saturate one of the double bonds, while 1,4-addition would result in the formation of a new double bond in the 2-position of the original diene system. uomosul.edu.iq Studies on the hydrogenation of shorter 1,3-dienes have shown that the product distribution (e.g., the ratio of but-1-ene to but-2-ene from 1,3-butadiene) is highly dependent on the catalyst used. rsc.org For example, zinc oxide has been shown to selectively hydrogenate the internal double bond of penta-1,3-diene. rsc.org

Isomerization of the double bonds within the long alkyl chain is also a possible transformation. lsu.edu Tandem isomerization-telomerization reactions have been reported for long-chain dienes, where an internal, non-conjugated diene is first isomerized to a conjugated 1,3-diene and then undergoes telomerization. frontiersin.orgresearchgate.netnih.govresearchgate.net This highlights the potential for manipulating the position of the double bonds in this compound through catalytic means.

Polymerization Chemistry of this compound

The 1,3-diene functionality makes this compound a potential monomer for the synthesis of polymers. The polymerization of 1,3-dienes is a cornerstone of the synthetic rubber industry. essentialchemicalindustry.org

Considerations for Controlled Polymerization to Poly(1,3-diene)

The polymerization of 1,3-dienes can proceed through various mechanisms, including free-radical, anionic, and coordination polymerization. acs.orgrsc.org Controlled polymerization techniques are crucial for producing polymers with well-defined molecular weights, narrow molecular weight distributions (polydispersities), and specific microstructures (e.g., cis-1,4, trans-1,4, or 1,2-vinyl units). acs.orgmdpi.comibm.com

For a long-chain monomer like this compound, controlled polymerization methods would be essential to manage the properties of the resulting polymer. Anionic polymerization, often initiated by organolithium compounds, is a classic method for the living polymerization of dienes, allowing for the synthesis of block copolymers. rsc.org Nitroxide-mediated radical polymerization is another technique that has been successfully applied to the controlled polymerization of 1,3-dienes like isoprene (B109036) and butadiene, yielding polymers with low polydispersities. acs.orgibm.com

Transition metal catalysts, particularly those based on elements from groups 4-6, 8-10, and rare earths, are highly effective for the stereospecific polymerization of conjugated dienes. mdpi.commdpi.com These catalysts can provide excellent control over the polymer microstructure, which in turn dictates the physical properties of the resulting material. For example, neodymium-based catalysts have been used for the stereospecific polymerization of 1,3-pentadiene. researchgate.net The long alkyl chain of this compound would be expected to significantly influence the properties of the resulting polymer, potentially leading to materials with unique thermal and mechanical characteristics.

Table 2: Potential Polymerization Methods for this compound This table outlines potential methods for the polymerization of this compound based on established techniques for other 1,3-dienes.

| Polymerization Method | Initiator/Catalyst System | Key Advantages | Potential Polymer Microstructure |

| Anionic Polymerization | Organolithium Compounds (e.g., n-BuLi) | Living polymerization, control over molecular weight, block copolymer synthesis. rsc.org | Mixture of 1,4- and 1,2-units, can be influenced by polar additives. |

| Nitroxide-Mediated Polymerization (NMP) | Alkoxyamine initiators | Controlled radical process, low polydispersity. acs.orgibm.com | Typically a mixture of microstructures. |

| Coordination Polymerization | Transition Metal Catalysts (e.g., Neodymium, Cobalt, Nickel) | High stereospecificity, control over cis/trans/vinyl content. mdpi.commdpi.comresearchgate.net | Can be tailored for high cis-1,4, trans-1,4, or syndiotactic 1,2-poly(diene). |

Lack of Available Research Data on the Copolymerization of this compound

A comprehensive search of scientific literature and research databases has revealed a significant lack of available information regarding the chemical reactivity and transformative potential of the specific compound This compound . In particular, no detailed research findings, data tables, or scholarly articles could be located that focus on its copolymerization with diverse monomers, as specified in the requested article outline.

The search for information on the copolymerization behavior of this compound, including its reactivity with other monomers and the characteristics of any resulting copolymers, did not yield any specific results. Scientific research in the field of polymer chemistry often focuses on dienes that are readily available or exhibit unique properties, and it appears that this compound has not been a subject of such published research.

While general principles of 1,3-diene copolymerization are well-established for more common monomers like butadiene and isoprene, applying this general knowledge to a specific, un-researched compound like this compound would be speculative and would not meet the requirement for scientifically accurate and data-based content.

Therefore, it is not possible to generate the requested article on the "" with a focus on its copolymerization due to the absence of the necessary scientific data. Further research and publication in this specific area would be required to provide the detailed and informative content requested.

Advanced Analytical and Spectroscopic Characterization of Octacosa 1,3 Diene

Chromatographic Separation Techniques

Chromatographic methods are indispensable for separating Octacosa-1,3-diene from complex mixtures and for differentiating its various isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like long-chain hydrocarbons. In the context of diene profiling, GC separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which ionizes and fragments the molecules, providing a unique mass spectrum that acts as a molecular fingerprint.

For long-chain dienes, derivatization can be employed to pinpoint the location of the double bonds. One such method involves the use of dimethyl disulfide (DMDS) adducts, which, upon analysis by GC-MS, yield characteristic fragmentation patterns that reveal the original positions of the unsaturation. researchgate.net The analysis of underivatized long-chain dienes is also possible, with fragmentation patterns that can help identify the compound class. nih.gov In the analysis of complex hydrocarbon mixtures, such as those found in biological or geological samples, GC-MS can effectively separate and identify various hydrocarbons, including dienes. nih.govoaepublish.com

Table 1: Illustrative GC-MS Parameters for Long-Chain Diene Analysis

| Parameter | Typical Value/Condition | Purpose |

| Column | Non-polar (e.g., DB-1) or polar (e.g., CP-Sil 88) capillary column | Separation based on boiling point and polarity |

| Carrier Gas | Helium | Inert gas to carry the sample through the column |

| Oven Program | Temperature gradient (e.g., 40°C to 320°C) | To elute compounds with a wide range of boiling points |

| Ionization Mode | Electron Ionization (EI) | To fragment the molecule for mass analysis |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF) | To separate ions based on their mass-to-charge ratio |

This table represents typical parameters and may vary based on the specific instrument and analytical goals.

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the analysis of less volatile or thermally labile compounds and is particularly useful for separating isomers. walshmedicalmedia.com For long-chain dienes, HPLC can be used to assess purity and to separate different geometric isomers (e.g., cis/trans). walshmedicalmedia.comnih.gov

Silver-ion HPLC (Ag+-HPLC) is a specialized technique that has proven effective in separating conjugated diene isomers. nih.gov The silver ions interact with the π-electrons of the double bonds, and this interaction is sensitive to the geometry of the diene system, allowing for the separation of cis,cis, cis,trans, and trans,trans isomers. nih.gov Reversed-phase HPLC (RP-HPLC) is another common mode used for the separation of hydrocarbons, where separation is based on hydrophobicity. researchgate.netrsc.org The choice of stationary phase and mobile phase is critical for achieving optimal separation. nacalai.com

Table 2: HPLC Systems for Diene Isomer Separation

| HPLC Mode | Stationary Phase | Mobile Phase Example | Separation Principle |

| Silver-Ion (Ag+-HPLC) | Silica gel impregnated with silver ions | Hexane/Acetonitrile gradient | Differential π-complexation with silver ions |

| Reversed-Phase (RP-HPLC) | C18 or C8 bonded silica | Acetonitrile/Water or Methanol/Water | Hydrophobic interactions |

| Normal-Phase (NP-HPLC) | Silica or other polar stationary phase | Hexane/Isopropanol | Adsorption and polarity-based interactions |

This table provides examples of HPLC systems and their principles for diene analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Diene Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each atom in the molecule. For this compound, NMR is essential for confirming the connectivity of the carbon skeleton and the configuration of the double bonds.

In the ¹H NMR spectrum, the protons on the double bonds (olefinic protons) of a conjugated diene system typically appear in the range of 5.0-6.5 ppm. The coupling constants (J-values) between these protons can help determine the stereochemistry (cis or trans) of the double bonds. The protons on the carbons adjacent to the diene (allylic protons) also have characteristic chemical shifts.

The ¹³C NMR spectrum provides information on each carbon atom. The olefinic carbons of the conjugated system will have distinct chemical shifts, which can be influenced by the stereochemistry of the double bonds. tandfonline.com The numerous methylene (B1212753) (-CH₂-) carbons of the long alkyl chain will appear as a dense group of signals in the aliphatic region of the spectrum. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish the connectivity between protons and carbons, providing unambiguous structural assignment. auremn.org

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| C1 (CH₂=) | 114-118 |

| C2 (=CH-) | 135-140 |

| C3 (=CH-) | 128-132 |

| C4 (-CH=) | 130-135 |

| C5-C27 (-(CH₂)₂₃-) | 22-34 |

| C28 (-CH₃) | ~14 |

These are predicted values and can vary based on the solvent and specific isomer.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule. encyclopedia.pub For this compound, these techniques are particularly useful for confirming the presence of the conjugated diene system.

In the IR spectrum, the C=C stretching vibrations of a conjugated diene typically appear in the region of 1600-1650 cm⁻¹. The exact position and intensity of these bands can provide clues about the substitution pattern and stereochemistry of the diene. The C-H stretching vibrations of the vinyl groups appear above 3000 cm⁻¹, while the C-H stretching of the alkyl chain appears below 3000 cm⁻¹.

Raman spectroscopy is often more sensitive to the symmetric vibrations of non-polar bonds, making it an excellent tool for studying the C=C bonds in polyenes. researchgate.netd-nb.info The C=C stretching vibration in the Raman spectrum of a conjugated diene is typically a strong, sharp band. researchgate.net The position of this band can be correlated with the length of the conjugated system. d-nb.info

Table 4: Key Vibrational Frequencies for this compound

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| =C-H Stretch | 3010-3095 | 3010-3095 |

| -C-H Stretch (Alkyl) | 2850-2960 | 2850-2960 |

| C=C Stretch (Conjugated) | ~1650 and ~1600 | Strong band(s) around 1600-1650 |

| =C-H Bend (Out-of-plane) | 890-990 | Weak |

These are characteristic frequency ranges and can be influenced by the specific molecular environment.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. nih.gov Unlike low-resolution mass spectrometry, which provides integer mass-to-charge ratios, HRMS can measure the mass-to-charge ratio to several decimal places. This high precision allows for the calculation of a unique molecular formula. mdpi.comasme.org

For this compound (C₂₈H₅₄), HRMS would be used to measure the exact mass of its molecular ion. The experimentally determined mass can then be compared to the theoretical exact mass calculated for the formula C₂₈H₅₄ to confirm the elemental composition. Various soft ionization techniques, such as Electrospray Ionization (ESI) or Atmospheric Pressure Photoionization (APPI), can be used to generate the molecular ion with minimal fragmentation, which is crucial for accurate molecular formula determination. nih.gov

Table 5: High-Resolution Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₈H₅₄ |

| Theoretical Exact Mass | 390.42255 |

| Ionization Technique | ESI, APPI, or other soft ionization methods |

| Mass Analyzer | TOF, Orbitrap, or FT-ICR |

The theoretical exact mass is calculated based on the most abundant isotopes of carbon and hydrogen.

Computational and Theoretical Investigations of Octacosa 1,3 Diene

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. chinesechemsoc.orgrsc.orgacs.org For a molecule like octacosa-1,3-diene, these calculations can provide insights into bond lengths, bond angles, and the distribution of electron density.

The electronic structure of the conjugated 1,3-diene system is central to its reactivity. Calculations on simpler 1,3-dienes consistently show a delocalized π-system across the four carbon atoms of the diene moiety. researchgate.net This delocalization affects the bond lengths, with the central C2-C3 bond exhibiting partial double-bond character and the C1=C2 and C3=C4 bonds being slightly longer than isolated double bonds. It is anticipated that this compound would exhibit similar characteristics in its diene portion.

Reactivity predictions are derived from the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For 1,3-dienes, the HOMO is typically a π-orbital with significant electron density at the terminal carbons (C1 and C4), while the LUMO is a π* orbital. The energy and symmetry of these orbitals are crucial in determining the feasibility and outcome of chemical reactions. For instance, in cycloaddition reactions, the overlap of the diene's HOMO with the dienophile's LUMO is a key factor. masterorganicchemistry.com

Below is a representative table of calculated electronic properties for a model 1,3-diene system, which can be considered analogous to the reactive portion of this compound.

| Property | Representative Value | Method/Basis Set |

| HOMO Energy | -6.5 eV | DFT/B3LYP/6-31G |

| LUMO Energy | 0.5 eV | DFT/B3LYP/6-31G |

| HOMO-LUMO Gap | 7.0 eV | DFT/B3LYP/6-31G |

| C1=C2 Bond Length | 1.34 Å | DFT/B3LYP/6-31G |

| C2-C3 Bond Length | 1.46 Å | DFT/B3LYP/6-31G |

| C3=C4 Bond Length | 1.34 Å | DFT/B3LYP/6-31G |

| Note: These values are illustrative and based on calculations for butadiene, a simple 1,3-diene. |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are instrumental in exploring the conformational landscape of flexible molecules like this compound. nih.gov The long C24 alkyl chain attached to the 1,3-diene moiety allows for a vast number of possible conformations due to rotation around the numerous C-C single bonds.

The conformation of the 1,3-diene unit itself is critical for its reactivity. The two primary planar conformations are the s-trans (transoid) and s-cis (cisoid) forms, referring to the arrangement around the central C2-C3 single bond. The s-trans conformation is generally more stable due to reduced steric hindrance. masterorganicchemistry.com However, many reactions, notably the Diels-Alder cycloaddition, require the diene to adopt the less stable s-cis conformation for the reaction to proceed. masterorganicchemistry.com MD simulations can quantify the energy difference between these conformers and the rotational barrier separating them.

A typical MD simulation would track the atomic positions over time, allowing for the analysis of dihedral angle distributions to identify the most populated conformations.

| Dihedral Angle | Most Stable Conformation | Energy Barrier (s-cis to s-trans) |

| C1-C2-C3-C4 | s-trans (180°) | ~2-5 kcal/mol |

| Note: The energy barrier is an approximate value for simple 1,3-dienes. |

Computational Studies on Reaction Mechanisms Involving 1,3-Dienes

Computational studies have been extensively used to investigate the mechanisms of various reactions involving 1,3-dienes. These studies elucidate the transition states, intermediates, and energy profiles of reaction pathways, providing a rationale for observed product distributions and selectivities. chinesechemsoc.orgrsc.orgacs.org

Cycloaddition Reactions: The Diels-Alder reaction is a classic example where computational chemistry has provided deep mechanistic insights. Calculations confirm the concerted, yet often asynchronous, nature of the [4+2] cycloaddition. ucl.ac.uk They can also predict the endo/exo selectivity based on the relative energies of the corresponding transition states, often attributed to secondary orbital interactions.

Hydrofunctionalization Reactions: The addition of a hydrogen atom and a functional group across the diene system is another important class of reactions. Computational studies on nickel-catalyzed hydroarylation, for example, have elucidated the role of the catalyst in controlling regioselectivity (e.g., 1,4- vs. 1,2-addition). chinesechemsoc.org These studies often reveal a multi-step mechanism involving oxidative addition, migratory insertion, and reductive elimination, with calculations helping to identify the rate-determining step. chinesechemsoc.org

Isomerization Reactions: Metal-catalyzed geometric isomerization of 1,3-dienes, such as the conversion between E and Z isomers, has also been a subject of computational investigation. bohrium.com These studies can map out the catalytic cycle and explain the stereochemical outcome of the reaction.

The principles derived from these computational studies on various 1,3-dienes are directly applicable to understanding the potential reactivity of this compound. The long alkyl chain would likely play a significant role in the stereoselectivity of these reactions due to its steric bulk, potentially favoring the formation of specific isomers.

| Reaction Type | Key Mechanistic Feature | Computational Method |

| Diels-Alder Cycloaddition | Concerted, asynchronous transition state | DFT |

| Nickel-Catalyzed Hydroarylation | Reductive elimination as rate-determining step | DFT |

| Cobalt-Catalyzed Isomerization | Stereoconvergent pathway | DFT |

| Note: This table summarizes general findings from computational studies on 1,3-diene reactions. |

Prospective Research Trajectories and Applications for Octacosa 1,3 Diene

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The synthesis of long-chain conjugated dienes like octacosa-1,3-diene presents unique challenges in achieving high efficiency and stereoselectivity. nih.gov Modern organic synthesis has seen the development of several powerful methods for constructing 1,3-diene systems, many of which can be adapted and optimized for this specific target. mdpi.comencyclopedia.pub

Transition metal-catalyzed cross-coupling reactions are a cornerstone for the stereoselective synthesis of conjugated dienes. nih.govnih.gov Methods like the Suzuki, Stille, and Heck couplings allow for the precise formation of carbon-carbon bonds while controlling the geometry of the resulting double bonds. mdpi.comorganic-chemistry.org For a molecule like this compound, a convergent strategy involving the coupling of two smaller, appropriately functionalized fragments would be a logical approach. The choice of catalyst, ligands, and reaction conditions is crucial for maximizing yield and ensuring the desired stereochemistry (e.g., E,E, E,Z, or Z,Z). nih.govmdpi.com

Olefin metathesis is another powerful tool, particularly acyclic diene metathesis (ADMET), for the synthesis of long-chain unsaturated molecules. jove.comcrimsonpublishers.com This method involves the catalytic reaction of a non-conjugated α,ω-diene to form a polyene and a small volatile olefin like ethylene (B1197577), which drives the reaction forward. jove.com While traditionally used for polymerization, ADMET principles could be applied in a controlled manner to synthesize specific long-chain dienes.

Furthermore, advancements in catalytic systems, including the development of novel ligands and more active metal complexes (e.g., ruthenium, rhodium, palladium), are continuously improving the efficiency and selectivity of these reactions. smolecule.comsnnu.edu.cn For instance, rhodium(I) complexes can facilitate cycloaddition reactions that could be adapted to build the this compound backbone. smolecule.com Ligand design plays a critical role in modulating catalyst reactivity and selectivity, enabling the synthesis of specific isomers. smolecule.com

| Synthetic Strategy | Key Advantages | Potential for this compound |

| Transition Metal Cross-Coupling (e.g., Suzuki, Stille, Heck) | High stereoselectivity, functional group tolerance. mdpi.comorganic-chemistry.org | Convergent synthesis from smaller, readily available fragments. |

| Acyclic Diene Metathesis (ADMET) | Step-growth polymerization mechanism, useful for long chains. jove.comcrimsonpublishers.com | Potential for controlled synthesis of the C28 backbone. |

| Olefination Reactions (e.g., Wittig, Julia) | Forms C=C bonds from carbonyls. mdpi.com | Stepwise chain elongation to build the octacosadiene structure. |

| Catalytic Dienylation | Direct formation of the diene moiety. nih.gov | Efficient construction of the conjugated system. |

Exploration as a Building Block in Complex Organic Synthesis

The conjugated diene moiety in this compound is a versatile functional group that can participate in a wide range of chemical transformations, making it a valuable building block in the synthesis of complex organic molecules. mdpi.comsigmaaldrich.com Its long aliphatic chain also introduces significant lipophilicity, a property that can be desirable in certain target molecules, such as natural products or their analogues.

The Diels-Alder reaction is a classic and powerful tool for the construction of six-membered rings with high stereocontrol. This compound can act as the diene component in such reactions, reacting with various dienophiles to create complex cyclic structures. The long alkyl chain would be appended to the newly formed ring, potentially influencing the stereochemical outcome and the physical properties of the product.

Furthermore, the conjugated system can undergo various addition reactions, including hydrogenation, halogenation, and hydrofunctionalization, allowing for the introduction of new functional groups along the carbon chain. mdpi.com These transformations can be used to convert the diene into a variety of other useful intermediates. The presence of the long alkyl chain could also be exploited in the synthesis of macrocyclic compounds.

The exploration of this compound as a building block could lead to the synthesis of novel long-chain fatty acids, pheromones, or other biologically active molecules where a long lipophilic tail is a key structural feature. tandfonline.com

| Reaction Type | Potential Product Scaffolds | Significance |

| Diels-Alder Cycloaddition | Substituted cyclohexenes | Construction of complex cyclic systems with a long alkyl chain. |

| Conjugate Addition | Functionalized long-chain alkanes/alkenes | Introduction of heteroatoms and other functional groups. |

| Oxidative Cleavage | Long-chain aldehydes or carboxylic acids | Access to other classes of long-chain molecules. |

| Metathesis Reactions | Modified long-chain dienes or polyenes | Alteration of the carbon skeleton. |

Investigation of Polymeric Materials Incorporating this compound Moieties

The incorporation of long-chain monomers like this compound into polymers can impart unique and desirable properties to the resulting materials. researchgate.net The long, flexible alkyl chain can act as an internal plasticizer, potentially lowering the glass transition temperature (Tg) and increasing the flexibility of the polymer. researchgate.net

This compound can be polymerized through its conjugated diene system using various polymerization techniques, including Ziegler-Natta and anionic polymerization. orgoreview.compageplace.dersc.org Ziegler-Natta catalysts, typically based on titanium compounds and organoaluminum cocatalysts, are well-known for their ability to polymerize dienes with high stereoregularity, leading to polymers with specific microstructures (e.g., cis-1,4, trans-1,4, or 1,2-addition). orgoreview.comacs.org The specific microstructure of the resulting poly(octacosadiene) would significantly influence its physical and mechanical properties.

Copolymerization of this compound with other monomers, such as ethylene and propylene, could lead to the formation of novel thermoplastic elastomers. nih.gov The octacosadiene units would introduce unsaturation into the polymer backbone, which could be used for subsequent cross-linking (vulcanization) to create a thermoset elastomer with improved properties. The long alkyl side chains could enhance properties like flexibility at low temperatures and resistance to certain solvents.

The development of polymers from bio-based long-chain dienes is a growing area of research, driven by the demand for sustainable materials. mdpi.comacs.org While this compound is not currently sourced from biological feedstocks on a large scale, the principles learned from the polymerization of other long-chain dienes could be readily applied. Research in this area could focus on synthesizing high molecular weight polymers and investigating their thermal and mechanical properties. mdpi.com

| Polymerization Method | Potential Polymer Properties | Research Focus |

| Ziegler-Natta Polymerization | Stereoregular polymers with controlled microstructure. orgoreview.comacs.org | Correlation of catalyst system with polymer properties. |

| Anionic Polymerization | Living polymerization for controlled molecular weight and architecture. rsc.org | Synthesis of block copolymers with unique morphologies. |

| Acyclic Diene Metathesis (ADMET) Polymerization | Linear unsaturated polymers. jove.commdpi.com | Synthesis of high molecular weight materials and their subsequent hydrogenation. |

| Copolymerization (e.g., with Ethylene/Propylene) | Thermoplastic elastomers with tunable properties. nih.gov | Investigation of the effect of octacosadiene content on mechanical and thermal properties. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.